molecular formula C11H14N2O5S B2879609 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine CAS No. 21447-63-2

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine

Cat. No.: B2879609
CAS No.: 21447-63-2
M. Wt: 286.3
InChI Key: WGXFSMFCBACQAQ-UHFFFAOYSA-N
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Description

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.31 g/mol . It is characterized by the presence of a morpholine ring substituted with a 4-methyl-3-nitrobenzene sulfonyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl group can form strong interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with morpholine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Reactants: 4-methyl-3-nitrobenzenesulfonyl chloride and morpholine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.

    Procedure: The 4-methyl-3-nitrobenzenesulfonyl chloride is added to a solution of morpholine in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.

Chemical Reactions Analysis

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine involves its interaction with molecular targets through its sulfonyl and nitro groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine can be compared with other sulfonyl morpholine derivatives, such as:

Properties

IUPAC Name

4-(4-methyl-3-nitrophenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXFSMFCBACQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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